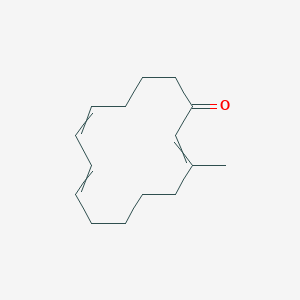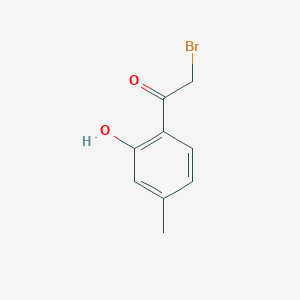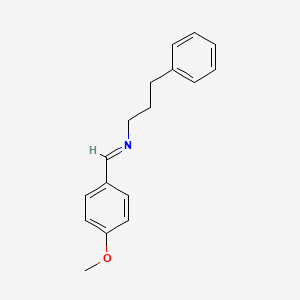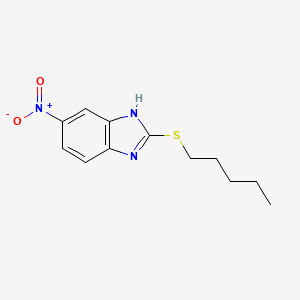
Benzene, 1-chloro-4-(3,3-dichlorobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-(3,3-dichlorobutyl)- is an organic compound with the molecular formula C10H11Cl3 It is a derivative of benzene, where a chlorine atom and a 3,3-dichlorobutyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(3,3-dichlorobutyl)- typically involves the chlorination of 4-(3,3-dichlorobutyl)benzene. This can be achieved through electrophilic aromatic substitution reactions, where benzene undergoes chlorination in the presence of a chlorine source and a catalyst, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: Benzene, 1-chloro-4-(3,3-dichlorobutyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like OH-, NH2, under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-(3,3-dichlorobutyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of chlorinated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(3,3-dichlorobutyl)- involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The chlorine atoms and the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
- Benzene, 1,4-dichloro-
- Benzene, 1-chloro-4-(trichloromethyl)-
- Benzene, 1-chloro-3-(dichloromethyl)-
Comparison: Benzene, 1-chloro-4-(3,3-dichlorobutyl)- is unique due to the presence of the 3,3-dichlorobutyl group, which imparts distinct chemical properties compared to other chlorinated benzene derivatives.
Properties
CAS No. |
147288-21-9 |
|---|---|
Molecular Formula |
C10H11Cl3 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
1-chloro-4-(3,3-dichlorobutyl)benzene |
InChI |
InChI=1S/C10H11Cl3/c1-10(12,13)7-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
VGEVQCOZYSLJMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)



![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)



![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)

![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)
